1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline
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Overview
Description
1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline is an organic compound with the molecular formula C20H23N. It is a derivative of quinoline, characterized by the presence of multiple methyl groups and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-butadiene with an appropriate amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,2,2,6,6-Pentamethyl-4-piperidone
- 2,2,4,6,7-pentamethyl-3-phenyl-3H-1-benzofuran
- 2,4,4,6,6-Pentamethyl-2-phenyl-cyclotrisiloxane
Uniqueness
1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline is unique due to its specific arrangement of methyl and phenyl groups on the quinoline ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
6971-31-9 |
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Molecular Formula |
C20H23N |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1,4,4,6,7-pentamethyl-2-phenylquinoline |
InChI |
InChI=1S/C20H23N/c1-14-11-17-18(12-15(14)2)21(5)19(13-20(17,3)4)16-9-7-6-8-10-16/h6-13H,1-5H3 |
InChI Key |
UHWKSPKLOILNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=CC2(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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